molecular formula C9H15N3O B2751697 rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol CAS No. 1932649-08-5

rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol

Cat. No.: B2751697
CAS No.: 1932649-08-5
M. Wt: 181.239
InChI Key: QXNSDFXNTPPPMD-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a methylimidazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrrolidine ring, followed by the introduction of the methylimidazole group. The final step often involves the reduction of an intermediate to yield the desired methanol derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols.

Scientific Research Applications

rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, altering the function of these targets and modulating biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol can be compared with other similar compounds, such as:

    [(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]ethanol: Differing by the presence of an ethanol group instead of methanol.

    [(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]amine: Featuring an amine group instead of methanol.

Biological Activity

rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a pyrrolidine ring and an imidazole moiety, which are known to interact with various biological targets, influencing enzyme activity and receptor modulation.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C11H16N2O\text{C}_{11}\text{H}_{16}\text{N}_{2}\text{O}

Synthesis Methods

The synthesis of this compound typically involves the reduction of a corresponding ketone or aldehyde precursor. Common methods include:

  • Reduction using Sodium Borohydride (NaBH4) : This method is often employed under controlled conditions to yield high purity.
  • Lithium Aluminum Hydride (LiAlH4) : Another effective reducing agent that can be utilized in the synthesis process.

These reactions are usually conducted in inert atmospheres to minimize oxidation risks and at low temperatures to control reaction rates.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The imidazole ring can facilitate binding to metal ions or active sites in proteins, modulating their function. This interaction can lead to significant changes in cellular processes.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
  • Cytotoxic Effects : In vitro studies have shown that certain derivatives of this compound can induce apoptosis in cancer cell lines, indicating potential anti-cancer activity.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Antivascular Activity : A study on similar compounds showed that specific structural configurations led to enhanced tubulin polymerization inhibition, correlating with anti-tumor effects .
  • Enzyme Inhibition : Research has indicated that compounds with similar structures can act as inhibitors for various enzymes involved in metabolic pathways, suggesting that rac-[...] may have similar effects .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds can be useful:

Compound NameStructureBiological Activity
rac-(3R,4R)-N-cyclopropyl-pyrrolidineStructureModerate enzyme inhibition
rac-(3R,4S)-aminomethyl-pyrrolidineStructureAntimicrobial properties

This table illustrates the diversity in biological activities among structurally related compounds.

Properties

IUPAC Name

[(3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-12-6-11-4-9(12)8-3-10-2-7(8)5-13/h4,6-8,10,13H,2-3,5H2,1H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNSDFXNTPPPMD-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2CNCC2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1[C@@H]2CNC[C@H]2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.